6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV006389 is a compound identified by the Medicines for Malaria Venture (MMV) as part of their Malaria Box initiative. This compound has shown significant potential in the fight against malaria, particularly in inhibiting the development of Plasmodium falciparum gametocytes, which are responsible for malaria transmission .
Chemical Reactions Analysis
MMV006389 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV006389 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of chemical reactions and mechanisms.
Biology: It is used to study the life cycle of Plasmodium falciparum and to develop new antimalarial drugs.
Medicine: It has potential therapeutic applications in the treatment of malaria.
Industry: It can be used in the development of new pharmaceuticals and in the study of drug resistance mechanisms
Mechanism of Action
The mechanism of action of MMV006389 involves the inhibition of Plasmodium falciparum gametocyte development. This compound interferes with the molecular pathways involved in the maturation of gametocytes, thereby blocking the transmission of malaria. The specific molecular targets and pathways involved include proteins and enzymes essential for gametocyte development .
Comparison with Similar Compounds
MMV006389 can be compared with other similar compounds such as MMV665941 and MMV665977. These compounds also inhibit Plasmodium falciparum gametocyte development but differ in their specific molecular targets and mechanisms of action. MMV006389 is unique in its ability to inhibit both male and female gametocytes, making it a more comprehensive solution for blocking malaria transmission .
References
Properties
Molecular Formula |
C22H14FNOS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
11-(3-fluorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H14FNOS/c23-14-7-5-6-13(12-14)22-19-20(15-8-1-2-9-16(15)21(19)25)24-17-10-3-4-11-18(17)26-22/h1-12,19,22H |
InChI Key |
OZYJOQMLIVLHOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.